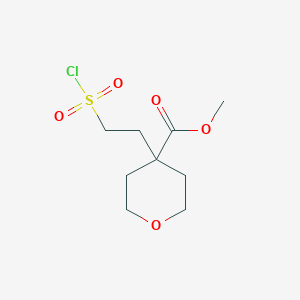

Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 2361635-44-9 . It has a molecular weight of 270.73 . This compound is used in scientific research and its unique properties enable its application in various fields such as organic synthesis, pharmaceutical development, and material science.

Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-(2-(chlorosulfonyl)ethyl)tetrahydro-2H-pyran-4-carboxylate . The InChI code is 1S/C9H15ClO5S/c1-14-8(11)9(2-5-15-6-3-9)4-7-16(10,12)13/h2-7H2,1H3 .Aplicaciones Científicas De Investigación

Enzyme System Substrate

Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate has been investigated as a substrate for methyl-coenzyme M reductase, an enzyme system in Methanobacterterium thermoautotrophicum. This enzyme is significant in methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).

Organic Compound Oxidation

The compound has roles in the selective oxidation of water-soluble organic compounds by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. This process is crucial for the functionalization of various organic molecules, including p-toluenesulfonic acid and ethanol (Labinger et al., 1993).

Synthesis of Coronafacic Acids

This chemical is used in the total synthesis of racemic and optically active coronafacic acids. The synthesis process involves several steps, including reduction, hydrolysis, and chromatography (Ohira, 1984).

Photochemistry of Cycloalkenones

Its derivatives are used in the study of photochemistry of cycloalkenones. These studies provide insights into the photocyclization processes and the formation of specific compounds under irradiation (Anklam, Lau, & Margaretha, 1985).

Ferroelectric Liquid Crystalline Polysiloxanes

Derivatives of Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate are synthesized for use in ferroelectric side chain liquid crystalline polysiloxanes. These compounds exhibit interesting mesomorphic behaviors and are significant in materials science (Hsiue & Chen, 1995).

Chemical Modification-Assisted Sequencing

This compound plays a role in chemical modification-assisted bisulfite sequencing (CAB-Seq) for detecting 5-carboxylcytosine in DNA. This application is critical for understanding DNA modifications and methylation patterns (Lu et al., 2013).

Anticonvulsant Enaminones

It is also used in the synthesis of anticonvulsant enaminones. These structures are studied for their potential in treating seizures, with specific focus on their crystal structures and hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

Palladium-Catalyzed Methylation and Arylation

The compound is involved in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This process is significant in organic synthesis and pharmaceutical chemistry (Giri et al., 2007).

Matrix-Isolated Photochemistry

It is also used in the study of the photochemistry and vibrational spectra of matrix-isolated compounds. These studies are crucial for understanding the behavior of organic compounds in various conditions (Lopes et al., 2011).

Azo Polymers for Optical Storage

Derivatives of this compound have been studied for their application in azo polymers for reversible optical storage, playing a role in the development of advanced data storage technologies (Meng et al., 1996).

Synthesis of Pyrrole Derivatives

It is also involved in the synthesis of pyrrole derivatives, which are important in the field of organic chemistry and drug development (Dawadi & Lugtenburg, 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO5S/c1-14-8(11)9(2-5-15-6-3-9)4-7-16(10,12)13/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSLVANRWARYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2726513.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2726514.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2726518.png)

![1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2726519.png)

![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)

![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)

![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)